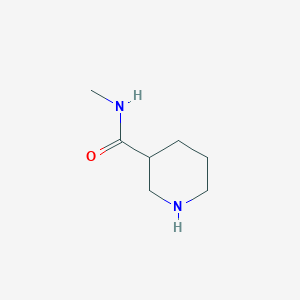

N-methylpiperidine-3-carboxamide

Übersicht

Beschreibung

N-methylpiperidine-3-carboxamide is an organic compound with the molecular formula C7H14N2O. It is a colorless to light yellow crystalline solid, soluble in water, alcohol, and ether. This compound is known for its fragrant smell and stability under normal conditions, although it may decompose at high temperatures or in the presence of strong oxidizing agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-methylpiperidine-3-carboxamide can be synthesized through a methylation reaction. Typically, 3-piperidinecarboxamide is reacted with a methylating agent such as methyl iodide or sodium methyl azide to produce the desired product . The reaction conditions generally involve the use of a solvent like dichloromethane and a base such as potassium carbonate to facilitate the methylation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or distillation to achieve high purity levels required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: N-methylpiperidine-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

N-Methylpiperidine-3-carboxamide is primarily utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have been explored for their potential in treating various neurological disorders and conditions associated with fatty acid amide hydrolase (FAAH) activity. For instance, compounds derived from this scaffold have shown promise in alleviating pain, including neuropathic and inflammatory types, as well as treating conditions like anxiety and depression .

Organic Synthesis

Intermediate in Complex Molecule Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of natural products and polymers. The versatility of this compound allows chemists to modify its structure to create a wide array of derivatives with distinct properties and activities.

Biological Studies

Enzyme Inhibition and Receptor Modulation

Research has demonstrated that this compound can act as an inhibitor or activator for specific enzymes and receptors. For example, studies have identified derivatives that induce senescence-like phenotypic changes in melanoma cells, showcasing their potential as anticancer agents . The structure-activity relationship (SAR) studies of these derivatives reveal critical insights into their mechanisms of action and efficacy.

Case Study: Anticancer Activity

A focused library containing modified analogues of this compound was screened for senescence-inducing activity against human melanoma A375 cells. One compound exhibited an effective concentration (EC50) of 1.24 μM for inducing senescence and an IC50 of 0.88 μM for antiproliferative activity . This highlights the compound's potential application in cancer therapeutics.

Industrial Applications

Agrochemicals and Specialty Chemicals Production

In addition to its pharmaceutical applications, this compound is used in the production of agrochemicals and specialty chemicals. Its ability to function as a versatile intermediate makes it valuable in developing formulations for agricultural applications.

Table 1: Summary of Biological Activities

| Compound | Activity Type | EC50 (μM) | IC50 (μM) | Notes |

|---|---|---|---|---|

| Compound 1 | Senescence Induction | 1.24 | 0.88 | Induces senescence-like changes in A375 cells |

| Compound 54 | Antiproliferative | 0.04 | 0.03 | More potent than initial hit compound |

Table 2: Structure-Activity Relationship Insights

| Modification | Activity Change | Observations |

|---|---|---|

| Benzylamine Addition | Enhanced activity | Improved interaction with Cathepsin K |

| Chloro Substitution | Increased potency | More favorable than bromo substitution |

Wirkmechanismus

The mechanism of action of N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is interacting with .

Vergleich Mit ähnlichen Verbindungen

- Piperidine-3-carboxamide

- N-methylpiperidine

- 3-piperidinecarboxylic acid methylamide

Comparison: N-methylpiperidine-3-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and solubility properties. Compared to piperidine-3-carboxamide, the methyl group in this compound enhances its lipophilicity and may alter its interaction with biological targets. This makes it particularly useful in the synthesis of pharmaceuticals where such properties are desirable .

Biologische Aktivität

N-Methylpiperidine-3-carboxamide (NMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carboxamide functional group. Its chemical formula is C₇H₁₄N₂O, and it has a molecular weight of 142.20 g/mol. The compound's structure allows for various interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of NMPCA is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound can act as an inhibitor or modulator, affecting the activity of these targets. Notably, research indicates that NMPCA may exhibit:

- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, including cathepsin K, which is involved in bone resorption and cancer metastasis .

- Receptor Binding : Due to its structural similarity to biologically active molecules, NMPCA is used in studies involving receptor binding and signal transduction .

Antiproliferative Effects

NMPCA derivatives have shown promising antiproliferative activity against cancer cell lines. For example, a study identified N-arylpiperidine-3-carboxamide derivatives that induced senescence-like changes in melanoma cells without significant cytotoxicity to normal cells. The effective concentration (EC50) for inducing senescence was reported at 1.24 μM, while the half-maximal inhibitory concentration (IC50) for antiproliferative activity was 0.88 μM .

Enzyme Inhibition Studies

A series of NMPCA derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K. The introduction of specific substituents enhanced the inhibitory potency significantly, demonstrating the importance of structural modifications in optimizing biological activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of NMPCA is crucial for developing more potent derivatives. Key findings include:

- Substituent Effects : Modifications on the piperidine ring significantly affect biological activity. For instance, introducing electron-withdrawing groups at specific positions can enhance enzyme inhibition .

- Comparative Potency : Derivatives with varying substituents have been evaluated for their potency against different targets. For example, compounds with chloro substituents showed greater activity compared to those with bromo substituents .

Case Studies

- Melanoma Treatment : A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for their ability to induce senescence in melanoma cells. The study highlighted the potential of these compounds as therapeutic agents in melanoma treatment due to their selective action on cancer cells .

- Cathepsin K Inhibition : Research on piperidine-3-carboxamide derivatives revealed that certain modifications could significantly enhance their inhibitory effects on cathepsin K, suggesting potential applications in osteoporosis and cancer therapies .

Data Summary

| Compound Name | EC50 (μM) | IC50 (μM) | Target | Activity Type |

|---|---|---|---|---|

| NMPCA | 1.24 | 0.88 | Melanoma Cells | Antiproliferative |

| Cathepsin K Derivative | - | - | Cathepsin K | Enzyme Inhibition |

Eigenschaften

IUPAC Name |

N-methylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDUUNLCWJQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.